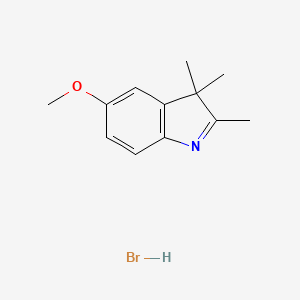

5-Methoxy-2,3,3-trimethylindole;hydrobromide

Description

5-Methoxy-2,3,3-trimethylindole hydrobromide is a substituted indole derivative characterized by a methoxy group at the 5-position and three methyl groups at the 2-, 3-, and 3-positions of the indole ring, with a hydrobromide counterion. Its synthesis involves alkylation of 5-methoxy-2,3,3-trimethyl-3H-indole with (3-bromopropyl)trimethylammonium dibromide in deoxygenated acetonitrile .

Properties

CAS No. |

55953-65-6 |

|---|---|

Molecular Formula |

C12H16BrNO |

Molecular Weight |

270.17 g/mol |

IUPAC Name |

5-methoxy-2,3,3-trimethylindole;hydrobromide |

InChI |

InChI=1S/C12H15NO.BrH/c1-8-12(2,3)10-7-9(14-4)5-6-11(10)13-8;/h5-7H,1-4H3;1H |

InChI Key |

BFICIDXALITDCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=C(C=C2)OC.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,3,3-trimethylindole;hydrobromide typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core . The reaction conditions often include the use of strong acids such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave irradiation has also been explored to reduce reaction times and increase efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,3,3-trimethylindole;hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroindoles.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated indoles .

Scientific Research Applications

5-Methoxy-2,3,3-trimethylindole;hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-2,3,3-trimethylindole;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Indole Derivatives

The structural and functional diversity of indole derivatives significantly impacts their physicochemical and biological properties. Below is a comparative analysis of key analogues:

Table 1: Key Indole Derivatives and Their Properties

Impact of Substituents and Counterions

- Methoxy vs. Bromo substituents (e.g., in and ) are typically introduced to modulate reactivity in cross-coupling reactions or to act as halogen bond donors in biological interactions.

Methyl Group Positioning :

- Counterion Effects: Hydrobromide salts (e.g., target compound and 5-Methoxyisoindoline hydrobromide ) generally exhibit higher solubility in water than hydrochlorides (e.g., 3-(2-aminoethyl)-5-methylindole hydrochloride ), though this depends on the specific crystal packing and hydrogen-bonding networks.

Biological Activity

5-Methoxy-2,3,3-trimethylindole hydrobromide (CAS No. 41382-23-4) is a compound that has garnered attention for its diverse biological activities. This article compiles various research findings, case studies, and data regarding its biological effects and mechanisms of action.

- Molecular Formula : C₁₂H₁₇NO

- Molecular Weight : 191.27 g/mol

- Density : 0.971 g/cm³

- Boiling Point : 292 °C

- Flash Point : 118 °C

5-Methoxy-2,3,3-trimethylindole hydrobromide has been studied for its interaction with various biological targets:

- CYP Enzyme Interaction :

- Antioxidant Activity :

- Anti-inflammatory Effects :

Anticancer Properties

Several studies have investigated the anticancer potential of 5-Methoxy-2,3,3-trimethylindole hydrobromide:

- Cell Line Studies :

- Mechanistic Insights :

Neuroprotective Effects

The neuroprotective properties of 5-Methoxy-2,3,3-trimethylindole hydrobromide have also been explored:

- Cognitive Function :

Case Studies

- Case Study on Cancer Treatment :

- Neurodegenerative Disease Study :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| Density | 0.971 g/cm³ |

| Boiling Point | 292 °C |

| CYP1A2 Inhibition | Yes |

| CYP2D6 Inhibition | Yes |

| Antioxidant Activity | Significant |

| Anti-inflammatory Activity | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.